Benzaldehyde, p-nitro-, purin-6-yl-hydrazone
Overview
Description
Benzaldehyde, p-nitro-, purin-6-yl-hydrazone is a chemical compound with the formula C12H9N7O2 and a molecular weight of 283.2456 . It’s a derivative of benzaldehyde, which is an organic compound consisting of a benzene ring with a formyl substituent .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H9N7O2/c20-19(21)9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H, (H2,13,14,15,16,18) . The 3D structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Characterization
- New palladium(II) complexes with pyrazole-based Schiff base ligands, including derivatives of substituted benzaldehydes, were synthesized and characterized. These complexes exhibited significant cytotoxic effects against certain carcinoma cells, indicating potential in medicinal chemistry applications (Abu-Surrah et al., 2010).
- A study on the growth and characterization of benzaldehyde 4-nitro phenyl hydrazone (BPH) single crystals revealed their proficiency as second-order nonlinear optical materials, highlighting their potential in optical applications (Saravanan & Rajasekar, 2016).
Chemical Properties and Reactions
- Research on various hydrazones with nitric acid demonstrated hypergolic ignition properties, which could be relevant for applications in rocket fuels and propulsion systems (Jain et al., 1979).
- A study focused on the microwave-induced synthesis of (un)substituted benzaldehyde hydrazones using silica-supported dichlorophosphate as a dehydrant underlines the efficiency and environmental friendliness of this method, potentially impacting green chemistry practices (Li et al., 2008).
Biological and Medicinal Applications
- The synthesis and cytotoxic activity of new aroylhydrazones, including derivatives of 4-nitro-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide, have been investigated. These compounds showed significant cytotoxicity against breast cancer and human prostate adenocarcinoma cell lines, suggesting potential as anticancer agents (Singh et al., 2017).
- Another study synthesized hydrazone derivatives for antiproliferative activity against human brain and liver carcinoma cell lines, indicating the potential of these compounds in developing new cytotoxic agents (El-Sabbagh et al., 2009).
Corrosion Inhibition
- Research on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions demonstrated its effectiveness, suggesting applications in materials protection and industrial maintenance (Singh et al., 2016).
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O2/c20-19(21)9-3-1-8(2-4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVLJCHFJSSEDG-YAXRCOADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-03-9 | |
Record name | NSC45638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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